molecular formula C17H13ClN2O2S B447915 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 37666-23-2

2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B447915
CAS No.: 37666-23-2
M. Wt: 344.8g/mol
InChI Key: VPFOHMMLGUXLCX-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 4-phenyl-1,3-thiazole: This can be synthesized by reacting phenyl isothiocyanate with α-haloketones.

    Coupling Reaction: The final step involves coupling 4-chlorophenoxyacetic acid with 4-phenyl-1,3-thiazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylthiazole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phenylthiazole ring.

    Reduction: Reduced forms of the acetamide, such as amines or alcohols.

    Substitution: Substituted derivatives of the chlorophenoxy group.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Possible applications in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylthiazole moiety could play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
  • 2-(4-bromophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
  • 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-oxazol-2-yl)acetamide

Uniqueness

2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to the specific combination of the chlorophenoxy and phenylthiazole groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c18-13-6-8-14(9-7-13)22-10-16(21)20-17-19-15(11-23-17)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFOHMMLGUXLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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